4,4'-Methylenebis[2-chlorophenol]
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Overview
Description
4,4’-Methylenebis[2-chlorophenol] is an organic compound with the molecular formula C13H10Cl2O2. It is known for its use in various scientific and industrial applications due to its unique chemical properties. This compound is characterized by the presence of two chlorophenol groups connected by a methylene bridge.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-Methylenebis[2-chlorophenol] typically involves the reaction of 2-chlorophenol with formaldehyde under acidic conditions. The reaction proceeds through an electrophilic aromatic substitution mechanism, where the formaldehyde acts as the electrophile, and the 2-chlorophenol serves as the nucleophile.
Industrial Production Methods: In industrial settings, the production of 4,4’-Methylenebis[2-chlorophenol] is scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. The process often involves continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions: 4,4’-Methylenebis[2-chlorophenol] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: It can be reduced to form the corresponding dihydroxy compound.
Substitution: Halogenation and nitration reactions can occur on the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenation can be achieved using chlorine (Cl2) or bromine (Br2), while nitration requires nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products:
Oxidation: Quinones.
Reduction: Dihydroxy derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
4,4’-Methylenebis[2-chlorophenol] has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Studied for its antimicrobial properties and potential use in disinfectants.
Medicine: Investigated for its potential therapeutic effects, including antifungal and antibacterial activities.
Industry: Utilized in the manufacture of polymers, resins, and other industrial products.
Mechanism of Action
The mechanism of action of 4,4’-Methylenebis[2-chlorophenol] involves its interaction with cellular components, leading to disruption of cellular processes. The compound targets microbial cell membranes, causing increased permeability and leakage of cellular contents, ultimately resulting in cell death. The exact molecular pathways involved in its antimicrobial activity are still under investigation.
Comparison with Similar Compounds
4,4’-Methylenebis(2-chloroaniline): Known for its use as a curing agent in polyurethane production.
Hexachlorophene: A chlorinated bisphenol antiseptic used in soaps and creams.
Uniqueness: 4,4’-Methylenebis[2-chlorophenol] is unique due to its dual chlorophenol structure, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. Its versatility in various applications, from industrial to medicinal, highlights its importance in scientific research.
Properties
CAS No. |
2787-77-1 |
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Molecular Formula |
C13H10Cl2O2 |
Molecular Weight |
269.12 g/mol |
IUPAC Name |
2-chloro-4-[(3-chloro-4-hydroxyphenyl)methyl]phenol |
InChI |
InChI=1S/C13H10Cl2O2/c14-10-6-8(1-3-12(10)16)5-9-2-4-13(17)11(15)7-9/h1-4,6-7,16-17H,5H2 |
InChI Key |
YWRDGHPJNOGFFM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CC2=CC(=C(C=C2)O)Cl)Cl)O |
Origin of Product |
United States |
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